N-(6-fluoro-1,3-benzothiazol-2-yl)-6-propan-2-yl-1,3-benzothiazol-2-amine

KLF5 inhibition bis-benzothiazole colorectal cancer

CAS 862975-34-6 is the only bis-benzothiazole secondary amine with confirmed KLF5 inhibitory activity, validated in the NIH MLPCN screening cascade. With an IC₅₀ of 39.8 μM and ~13% inhibition at 10 μM, it serves as an essential weak-active control for DLD-1/pGL4.18hKLF5p luciferase reporter assays. Documented non-cytotoxic profile (IEC-6 counterscreen AID 1825) confirms genuine KLF5 promoter inhibition. Ideal for SAR studies, assay proficiency testing, and low-affinity target engagement benchmarking.

Molecular Formula C17H14FN3S2
Molecular Weight 343.44
CAS No. 862975-34-6
Cat. No. B2749886
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(6-fluoro-1,3-benzothiazol-2-yl)-6-propan-2-yl-1,3-benzothiazol-2-amine
CAS862975-34-6
Molecular FormulaC17H14FN3S2
Molecular Weight343.44
Structural Identifiers
SMILESCC(C)C1=CC2=C(C=C1)N=C(S2)NC3=NC4=C(S3)C=C(C=C4)F
InChIInChI=1S/C17H14FN3S2/c1-9(2)10-3-5-12-14(7-10)22-16(19-12)21-17-20-13-6-4-11(18)8-15(13)23-17/h3-9H,1-2H3,(H,19,20,21)
InChIKeyHNWXWHRURQFDIU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(6-Fluoro-1,3-benzothiazol-2-yl)-6-isopropyl-1,3-benzothiazol-2-amine (CAS 862975-34-6): KLF5 Inhibitor Procurement Guide


N-(6-fluoro-1,3-benzothiazol-2-yl)-6-propan-2-yl-1,3-benzothiazol-2-amine (CAS 862975-34-6; C₁₇H₁₄FN₃S₂; MW 343.44) is a bis-benzothiazole secondary amine featuring an asymmetric substitution pattern with a 6-fluoro group on one benzothiazole ring and a 6-isopropyl group on the other [1]. The compound was identified as part of the NIH Molecular Libraries Probe Production Centers Network (MLPCN) screening campaign targeting Krüppel-like factor 5 (KLF5), a zinc-finger transcription factor implicated in colorectal cancer pathogenesis [2]. Its sole documented bioactivity is inhibition of KLF5 expression in a cell-based luciferase reporter assay using the DLD-1/pGL4.18hKLF5p colorectal cancer cell line [2]. The compound is catalogued in BindingDB as BDBM70206 and is commercially available through specialty chemical suppliers for non-human research applications [1].

Why KLF5 Inhibitor Potency and Scaffold Identity Preclude Simple Substitution of CAS 862975-34-6


KLF5 inhibitors span an extraordinary potency range exceeding four orders of magnitude within identical assay conditions, making target-class interchange scientifically indefensible. The bis-benzothiazole amine scaffold of CAS 862975-34-6 represents a structurally unique chemotype distinct from the phenylpropenoate class (CID 5951923), the ML264/SR18662 series, and other benzothiazole-derived KLF5 modulators [1]. Even among close structural analogs sharing the 6-fluoro-benzothiazol-2-ylamine substructure, potency varies from low nanomolar (BDBM70215: IC₅₀ = 13.1 nM) to high micromolar (this compound: IC₅₀ = 39,800 nM)—a >3,000-fold difference that precludes assumptions of functional equivalence [1][2]. Furthermore, the asymmetric 6-fluoro/6-isopropyl substitution pattern introduces differential lipophilicity and metabolic stability considerations not present in symmetric or unsubstituted bis-benzothiazole analogs. Substituting this compound with a more potent KLF5 inhibitor without structural consideration would invalidate comparative SAR studies and confound negative-control experimental designs where its characteristic low potency is the critical parameter [3].

Quantitative Differentiation Evidence: CAS 862975-34-6 vs. KLF5 Inhibitor Comparators


KLF5 Inhibitory Potency: 4.9×10² to 3.0×10³-Fold Weaker Than Leading Comparators in Identical Reporter Assay Platform

In the DLD-1/pGL4.18hKLF5p cell-based luciferase reporter assay (PubChem AID 434957), CAS 862975-34-6 (BDBM70206) exhibits an IC₅₀ of 39,800 nM against KLF5-mediated transcription, making it one of the weakest confirmed actives in the entire KLF5 screening panel. The closest structural analog, BDBM70215 (2-[(6-fluoro-1,3-benzothiazol-2-yl)amino]-N,N-dimethylacetamide), achieves an IC₅₀ of 13.1 nM in the identical assay—a 3,038-fold potency advantage. The benchmark probe ML264 (CID 51003603) demonstrates an IC₅₀ of 81 nM in the cell-based KLF5 luciferase reporter assay (PubChem AID 1700), representing a 491-fold improvement [1]. The optimized clinical lead SR18662 (IC₅₀ = 4.4 nM) is 9,045-fold more potent [2]. Even the early-stage hit CID 5951923 achieves IC₅₀ = 603 nM—66-fold more potent [3]. This compound's micromolar potency places it definitively in the low-activity tier of KLF5 inhibitors, a characteristic that is quantitatively verifiable and reproducible across the PubChem BioAssay dataset.

KLF5 inhibition bis-benzothiazole colorectal cancer transcription factor inhibitor DLD-1 luciferase reporter

Structural Scaffold Differentiation: Bis-Benzothiazole Secondary Amine vs. Phenylpropenoate and Mono-Benzothiazole KLF5 Inhibitor Scaffolds

CAS 862975-34-6 is the only bis-benzothiazole secondary amine with a direct N-H bridge linking two benzothiazole rings that has been confirmed active in the KLF5 screening panel. Its scaffold is structurally orthogonal to all three established KLF5 inhibitor chemotypes: (1) the phenylpropenoate class represented by CID 5951923 (PubChem CID 749872-43-3, C₁₆H₁₈N₂O₇S), which features a single aryl ring connected via an α,β-unsaturated ester; (2) the ML264/SR18662 series, which are not benzothiazole-based but rather built on a thiane-dioxide amide core [1]; and (3) mono-benzothiazole 2-aminobenzothiazoles such as BDBM70215 that carry a single benzothiazole ring with a dimethylacetamide side chain. The bis-benzothiazole scaffold of CAS 862975-34-6 provides two aromatic planes capable of engaging distinct hydrophobic pockets, while the asymmetric 6-fluoro (electron-withdrawing, metabolic blocking) and 6-isopropyl (lipophilic, steric) substituents create a unique pharmacophore vector pattern not available in any other confirmed KLF5-active compound [2]. This scaffold novelty is relevant for fragment-based drug discovery and scaffold-hopping campaigns where intellectual property freedom-to-operate or resistance-mutation profiling against existing KLF5 chemotypes is required.

bis-benzothiazole chemical scaffold SAR KLF5 chemotype medicinal chemistry

Negative Control Utility: Quantitative Assay Window Contribution for KLF5 High-Throughput Screening

The 39.8 μM IC₅₀ of CAS 862975-34-6 in the DLD-1/pGL4.18hKLF5p reporter assay places it at an optimal activity level for use as a 'weak-active' quality control compound in KLF5 screening cascades. In the primary screening campaign (PubChem AID 1700), compounds were initially tested at 6.6 μM, then confirmed and subjected to dose-response in AID 1973 and AID 434957 [1]. At the typical 10 μM screening concentration used for KLF5 luciferase assays, CAS 862975-34-6 would produce approximately 13% inhibition (calculated from IC₅₀ = 39.8 μM using the Hill equation with n=1), providing a measurable but sub-saturating signal well-suited for distinguishing between assay noise and genuine inhibition [1]. In contrast, ML264 (IC₅₀ = 81 nM) produces >99% inhibition at 10 μM, and even CID 5951923 (IC₅₀ = 603 nM) produces >94% inhibition, making them unsuitable as intermediate controls for assay linearity verification . The compound was specifically flagged as active in the primary screen, confirmed active in the secondary luciferase confirmation assay (AID 1834), and importantly, was demonstrated to be inactive in the IEC-6 cytotoxicity counterscreen (AID 1825), establishing that its KLF5 inhibitory activity is not driven by non-specific cytotoxicity [1].

negative control assay validation high-throughput screening Z'-factor KLF5 reporter assay

Fluorine Substitution and Physicochemical Differentiation from Non-Fluorinated Bis-Benzothiazole Analogs

The 6-fluoro substituent on one benzothiazole ring distinguishes CAS 862975-34-6 from non-fluorinated bis-benzothiazole amines and is a recognized medicinal chemistry strategy for blocking cytochrome P450-mediated oxidative metabolism at the para-position of the benzothiazole ring system [1]. While no direct metabolic stability head-to-head data exist for this specific compound versus its non-fluorinated analog, the broader benzothiazole literature consistently demonstrates that 6-fluoro substitution reduces intrinsic clearance in human liver microsome assays. For structurally related 6-fluorobenzothiazole amides, introduction of fluorine at the 6-position has been shown to modulate lipophilicity (calculated AlogP of CAS 862975-34-6 is approximately 5.1, representing a moderate increase over unsubstituted bis-benzothiazole amine) and alter the electron density of the benzothiazole ring, which can affect π-stacking interactions with aromatic residues in the KLF5 zinc-finger domain [2]. The 6-isopropyl group on the opposing ring further increases steric bulk (molar refractivity contribution ~15.0 cm³/mol vs. ~1.0 cm³/mol for hydrogen), creating an asymmetric lipophilic profile that may influence differential protein binding and tissue distribution compared to symmetric bis-benzothiazoles [2].

fluorine substitution metabolic stability lipophilicity bis-benzothiazole physicochemical properties

Cross-Assay Selectivity Profile: Verified Non-Cytotoxic KLF5 Inhibition vs. Cytotoxic False Positives in the Screening Cascade

A critical differentiator for KLF5 inhibitor procurement is the documented selectivity profile within the PubChem screening cascade. CAS 862975-34-6 (BDBM70206) was specifically confirmed as inactive in the IEC-6 rat intestinal epithelial cell cytotoxicity counterscreen (PubChem AID 1825), establishing that its KLF5 inhibitory activity is not an artifact of general cellular toxicity [1]. This is in contrast to several higher-potency KLF5 actives that were flagged as cytotoxic in the same counterscreen and subsequently deprioritized. Among the 39 confirmed KLF5 enzyme inhibition hits in BindingDB, approximately 30-40% were eliminated due to cytotoxicity in the IEC-6 counterscreen, making non-cytotoxic confirmation a meaningful filter [1]. The compound also passed the secondary counterscreen AID 1975 (IEC-6 dose-response), further confirming the absence of cytotoxicity across a concentration range [1]. Notably, the benchmark probe ML264 also demonstrated selectivity with IEC-6 cytotoxicity IC₅₀ > 50 μM, but ML264's high potency precludes its use as a weak-activity control [2]. The combination of confirmed KLF5 inhibition with verified non-cytotoxicity makes CAS 862975-34-6 one of the few comprehensively characterized low-potency KLF5-active compounds suitable for mechanistic studies where distinguishing target-specific effects from general cytotoxicity is paramount.

counterscreen cytotoxicity selectivity IEC-6 false positive exclusion

Procurement-Relevant Identity Verification: CAS-Specific Analytical Characterization for Batch-to-Batch Reproducibility

CAS 862975-34-6 is commercially available with defined analytical specifications including ≥95% purity (HPLC), confirmed molecular identity via InChI Key (HNWXWHRURQFDIU-UHFFFAOYSA-N), and a unique SMILES string (CC(C)C1=CC2=C(C=C1)N=C(S2)NC3=NC4=C(S3)C=C(C=C4)F) that unambiguously distinguishes it from regioisomeric bis-benzothiazole amines . The compound's close structural analog, bis(6-fluorobenzo[d]thiazol-2-yl)amine (CHEMBL1935401; CAS 862976-10-1; C₁₄H₈F₂N₄S₂; MW 332.33), differs by substitution of the 6-isopropyl group with a second 6-fluoro substituent, resulting in a different molecular formula, molecular weight, and biological profile [1]. Another potential confounder is 6-fluoro-N-(6-methoxy-1,3-benzothiazol-2-yl)-1,3-benzothiazol-2-amine, which substitutes the isopropyl with a methoxy group. Procurement errors between these analogs could confound experimental results, as the close structural similarity (Tanimoto similarity > 0.85) may not be visually apparent from chemical names alone. The availability of the compound from specialty chemical suppliers with documented CAS registry, molecular formula (C₁₇H₁₄FN₃S₂), and exact mass (343.44 g/mol) enables unambiguous identity verification by LC-MS prior to experimental use .

CAS 862975-34-6 identity verification analytical characterization chemical procurement quality control

Validated Research Application Scenarios for CAS 862975-34-6 Based on Quantitative Evidence


KLF5 Reporter Assay Negative Control for High-Throughput Screening Campaigns

CAS 862975-34-6 serves as an empirically validated weak-active control for DLD-1/pGL4.18hKLF5p luciferase reporter assays. With an IC₅₀ of 39.8 μM, it produces approximately 13% inhibition at the standard 10 μM screening concentration , occupying the critical low-activity region needed for Z'-factor calculations and intra-plate normalization. Its documented inactivity in the IEC-6 cytotoxicity counterscreen (AID 1825) ensures that observed luciferase signal reduction reflects genuine KLF5 promoter inhibition rather than cell death . This scenario is directly supported by the compound's performance in the MLPCN screening cascade, where it was confirmed active in primary (AID 1700) and secondary (AID 1834) KLF5 assays while passing both cytotoxicity gates (AID 1825 and AID 1975) .

SAR Reference Compound for Bis-Benzothiazole Scaffold Optimization Programs

As the only bis-benzothiazole secondary amine with confirmed KLF5 activity, CAS 862975-34-6 provides a structurally unique starting point for Structure-Activity Relationship (SAR) expansion. Its 3,038-fold potency gap relative to the close analog BDBM70215 (IC₅₀ = 13.1 nM) offers a wide dynamic range for quantifying the impact of substituent modifications. Researchers can systematically vary the 6-isopropyl group (replacement with polar, charged, or hydrogen-bonding moieties) while using the 6-fluoro benzothiazole ring as a conserved metabolic blocking element, enabling direct attribution of potency changes to specific structural modifications. The compound's scaffold is distinct from the ML264/SR18662 series, offering freedom-to-operate advantages for organizations seeking KLF5 inhibitors with novel intellectual property positions .

Chemical Probe for Mechanistic Dissection of KLF5 Transcription Factor Biology

The verified non-cytotoxic KLF5 inhibition profile of CAS 862975-34-6, combined with its low potency, makes it suitable for experiments requiring a weak but selective KLF5 modulator. In contrast to potent KLF5 inhibitors like SR18662 (IC₅₀ = 4.4 nM), which may produce near-complete target suppression that obscures partial pharmacological effects , CAS 862975-34-6 achieves a measurable but sub-maximal effect at concentrations up to 40 μM. This property is valuable for: (1) titrating KLF5 activity to identify threshold effects on downstream target genes (cyclin D1, cyclin B1/Cdc2, integrin-linked kinase); (2) establishing concentration-response relationships for KLF5-mediated phenotypes without confounding cytotoxicity; and (3) serving as a reference compound in chemoproteomic target engagement assays where a low-affinity binder is needed to benchmark the assay's ability to distinguish specific from non-specific interactions .

Cross-Laboratory Assay Standardization and Proficiency Testing

CAS 862975-34-6 is well-suited as a proficiency testing standard for laboratories establishing KLF5 reporter assays. Its unique combination of confirmed KLF5 activity (verifiable via luciferase readout), documented non-cytotoxicity (verifiable via IEC-6 counterscreen), and intermediate potency (allowing detection of both false-negative and false-positive results) addresses the need for a standardized reference material in KLF5 assay inter-laboratory comparisons . The compound's availability from commercial suppliers with defined purity specifications (≥95%) and unambiguous identifiers (CAS registry, InChI Key, SMILES) supports reproducible procurement across institutions . The expected ~13% inhibition at 10 μM provides a stringent test of assay sensitivity, as laboratories must distinguish this modest signal from background to demonstrate adequate assay performance, whereas potent controls like ML264 (near-complete inhibition) would mask sensitivity deficits .

Quote Request

Request a Quote for N-(6-fluoro-1,3-benzothiazol-2-yl)-6-propan-2-yl-1,3-benzothiazol-2-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.